![molecular formula C19H22N2O3 B267543 N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B267543.png)
N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance.
Wirkmechanismus
N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and energy expenditure. This results in improved metabolic function and reduced risk of metabolic and cardiovascular diseases.
Biochemical and Physiological Effects:
N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide has been shown to have a range of biochemical and physiological effects, including increased fat oxidation, improved insulin sensitivity, reduced inflammation, and increased endurance. It has also been shown to have potential anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide in lab experiments is its ability to activate PPARδ specifically, without affecting other PPAR subtypes. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is the potential for off-target effects, particularly at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide, including its use as a potential treatment for metabolic and cardiovascular diseases, its potential anti-cancer effects, and its use as a performance-enhancing drug. However, further research is needed to fully understand its safety and efficacy, particularly in humans.
Synthesemethoden
The synthesis of N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenoxypropanoic acid to form 3-(2-phenoxy-2-oxoethyl)-4-chloro-3-nitrobenzoic acid. This compound is then reacted with 4-aminophenylbutyric acid to form N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. Research has shown that it can improve insulin sensitivity, reduce inflammation, and increase fat oxidation. It has also been shown to have potential anti-cancer effects.
Eigenschaften
Produktname |
N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide |
---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[3-(2-phenoxypropanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-8-18(22)20-15-9-7-10-16(13-15)21-19(23)14(2)24-17-11-5-4-6-12-17/h4-7,9-14H,3,8H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
NVOGFCKLVSFEDW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.